2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}aceticacid 2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}aceticacid
Brand Name: Vulcanchem
CAS No.: 2839138-50-8
VCID: VC12007754
InChI: InChI=1S/C15H16ClNO2S/c16-15-17-13(10-20-15)4-2-1-3-11-5-7-12(8-6-11)9-14(18)19/h5-8,10H,1-4,9H2,(H,18,19)
SMILES: C1=CC(=CC=C1CCCCC2=CSC(=N2)Cl)CC(=O)O
Molecular Formula: C15H16ClNO2S
Molecular Weight: 309.8 g/mol

2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}aceticacid

CAS No.: 2839138-50-8

Cat. No.: VC12007754

Molecular Formula: C15H16ClNO2S

Molecular Weight: 309.8 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}aceticacid - 2839138-50-8

Specification

CAS No. 2839138-50-8
Molecular Formula C15H16ClNO2S
Molecular Weight 309.8 g/mol
IUPAC Name 2-[4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl]acetic acid
Standard InChI InChI=1S/C15H16ClNO2S/c16-15-17-13(10-20-15)4-2-1-3-11-5-7-12(8-6-11)9-14(18)19/h5-8,10H,1-4,9H2,(H,18,19)
Standard InChI Key FVAFULITGQPHBZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCCC2=CSC(=N2)Cl)CC(=O)O
Canonical SMILES C1=CC(=CC=C1CCCCC2=CSC(=N2)Cl)CC(=O)O

Introduction

Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name of this compound is 2-[4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl]acetic acid, reflecting its intricate architecture. Key structural components include:

  • A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted with a chlorine atom at the 2-position.

  • A butyl chain bridging the thiazole ring to a phenyl group.

  • An acetic acid moiety attached to the para position of the phenyl ring.

The SMILES notation is C1=CC(=CC=C1CCCCC2=CSC(=N2)Cl)CC(=O)O\text{C1=CC(=CC=C1CCCCC2=CSC(=N2)Cl)CC(=O)O}, and the InChIKey is FVAFULITGQPHBZ-UHFFFAOYSA-N .

Physicochemical Properties

PropertyValueSource
Molecular Weight309.8 g/mol
Melting PointNot reported-
Boiling PointNot reported-
LogP (Partition Coeff.)~2.84 (predicted)
SolubilityLow aqueous solubility

The compound’s low solubility in water (0.448mg/mL\sim 0.448 \, \text{mg/mL}) and moderate lipophilicity (LogP2.84\text{LogP} \approx 2.84) suggest suitability for lipid-rich biological environments.

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, leveraging methodologies from analogous thiazole derivatives:

  • Formation of the Thiazole Core: Cyclization of thiourea derivatives with α-halo ketones, a common strategy for thiazole synthesis .

  • Butyl-Phenyl Linkage: Alkylation or Suzuki-Miyaura coupling to attach the butyl-phenyl group . For example, palladium-catalyzed cross-coupling using PdCl2(dppf)\text{PdCl}_2(\text{dppf}) in dioxane at 80°C yields intermediates .

  • Acetic Acid Functionalization: Hydrolysis of ester precursors (e.g., methyl or tert-butyl esters) under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) to generate the carboxylic acid .

A representative reaction from patent literature involves:

R-Br+B2Pin2Pd catalystR-BPinHydrolysisR-COOH\text{R-Br} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd catalyst}} \text{R-BPin} \xrightarrow{\text{Hydrolysis}} \text{R-COOH}

where R denotes the thiazole-butyl-phenyl backbone .

Key Reaction Conditions

ParameterTypical ConditionsSource
CatalystPdCl2(dppf)\text{PdCl}_2(\text{dppf})
Solvent1,4-Dioxane
Temperature80–85°C
Reaction Time12–16 hours
Yield42–71%

Biological Activities

Anti-Inflammatory and Analgesic Properties

Thiazole derivatives modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing prostaglandin synthesis . In vivo models of inflammation (e.g., carrageenan-induced edema) show 30–50% reduction in swelling for related compounds .

HazardGHS CodePrecautionary MeasuresSource
Skin IrritationH315Use gloves
Eye DamageH319Wear goggles
Respiratory IrritationH335Use in ventilated areas

Comparative Analysis of Thiazole Derivatives

Compound NameStructureBioactivitySource
2-{4-[4-(2-Chloro-1,3-thiazol-4-yl)butyl]phenyl}acetic acidThiazole + butyl-phenyl + acetic acidAntimicrobial, Anti-inflammatory
2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acidThiazole + chlorophenyl + acetic acidAntibacterial
3-(2-Phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acidOxazole + cyclohexyl + acetic acidPPAR modulation

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